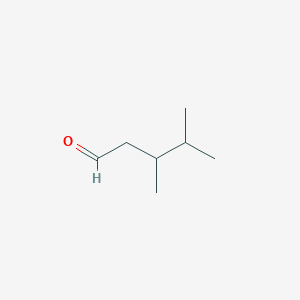
3,4-Dimethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylpentanal is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Table 1: Common Synthetic Routes for 3,4-Dimethylpentanal
Applications in Organic Synthesis
Intermediate in Organic Reactions : this compound is frequently used as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various alcohols and acids through reduction and oxidation reactions.
Model Compound for Aldehyde Studies : This compound serves as a model for studying aldehyde reactivity and metabolism. Its structure allows researchers to investigate the mechanisms of reactions involving aldehydes, including their interactions with biological systems.
Catalytic Applications
This compound is utilized in catalytic processes:
- Hydroformylation Reactions : The compound is a product of hydroformylation reactions where it can be produced selectively under optimized conditions. This has implications for industrial applications where selective production is crucial .
- Enzyme Mechanisms : It is also studied in the context of enzyme mechanisms, particularly those involving coenzyme B12-dependent enzymes. Researchers use it to understand how these enzymes catalyze transformations of alcohols to aldehydes.
Table 2: Catalytic Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Hydroformylation | Production through catalytic addition to alkenes | |
| Enzyme Mechanism Studies | Model compound for studying coenzyme B12-dependent enzymes |
Biochemical Studies
Research on this compound has expanded into biochemistry:
- Metabolic Pathways : It is investigated for its role in metabolic pathways involving aldehydes. Understanding these pathways can lead to insights into the biological effects of aldehydes and their potential therapeutic applications.
- Toxicity Studies : The compound's reactivity makes it a candidate for studying the toxicological effects of aldehydes on biological systems. This research is essential for assessing safety in chemical manufacturing and usage .
Case Studies
-
Aldehyde Reactivity :
A study demonstrated that this compound could react with various nucleophiles, providing insights into its reactivity patterns compared to linear aldehydes. The findings suggested that branched aldehydes exhibit different reactivity profiles due to steric hindrance. -
Industrial Hydroformylation :
A case study on the industrial application of hydroformylation highlighted the efficiency of using rhodium catalysts to produce this compound from 3,3-dimethylbut-1-ene. The study reported high selectivity and yield under optimized conditions, making it a viable process for large-scale production .
Propiedades
Número CAS |
19353-21-0 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
3,4-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3 |
Clave InChI |
SZBNDYYJXRXQHA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC=O |
SMILES canónico |
CC(C)C(C)CC=O |
Key on ui other cas no. |
19353-21-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















